4-Etoxi-1-(pirrolidina-2-carbonil)piperidina

Descripción general

Descripción

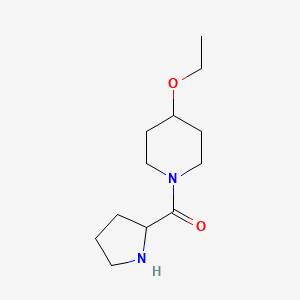

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is a complex organic compound featuring a piperidine ring substituted with an ethoxy group and a pyrrolidine-2-carbonyl group

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

CAS Number: 1247700-94-2

The structure of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine features a piperidine ring substituted with an ethoxy group and a pyrrolidine-2-carbonyl moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine has been investigated for its potential therapeutic applications, particularly in the modulation of various biological targets:

- Melanocortin Receptors: The compound has shown promise as an agonist for melanocortin receptor 4 (MCR4), which is implicated in regulating appetite and energy homeostasis. Research indicates that compounds targeting MCR4 can be beneficial in treating obesity and sexual dysfunctions by modulating metabolic pathways .

- Neurological Disorders: Recent studies have explored the role of sigma receptors, particularly sigma-1 receptors, in neurological disorders. Compounds like 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine may exhibit neuroprotective effects, making them candidates for further investigation in conditions such as depression and anxiety .

Organic Synthesis

In organic chemistry, the compound serves as an important intermediate for synthesizing more complex molecules:

- Peptide Synthesis: The presence of the piperidine ring allows for the incorporation of this compound into peptide chains, enhancing the stability and bioactivity of peptides used in drug development .

- Functional Group Transformations: The ethoxy group can be modified through various chemical reactions, allowing chemists to tailor the compound for specific applications. These transformations include oxidation, reduction, and substitution reactions .

Table 1: Comparison of Biological Activities

| Compound Name | Target Receptor | Biological Activity |

|---|---|---|

| 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine | Melanocortin Receptor 4 | Appetite modulation, obesity treatment |

| Sigma receptor ligands | Sigma-1 Receptor | Neuroprotection, antidepressant effects |

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Piperidine | Standard laboratory conditions |

| Substitution | Sodium hydride + Alkyl halides | Base-catalyzed conditions |

Case Study 1: MCR4 Agonism

A study published in Nature Reviews demonstrated that compounds similar to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine effectively reduced food intake in animal models by activating MCR4 receptors. This research supports the potential use of such compounds in developing anti-obesity drugs .

Case Study 2: Sigma Receptor Modulation

Research outlined in Frontiers in Pharmacology highlighted the role of sigma receptor ligands in treating neurological disorders. The study found that compounds with structural similarities to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine exhibited significant neuroprotective effects against neurodegeneration .

Mecanismo De Acción

and piperidines are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry to develop drugs for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . Similarly, piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

The biological activity of these compounds can be influenced by steric factors and the spatial orientation of substituents, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (ADME/Tox) results for drug candidates .

Análisis Bioquímico

Biochemical Properties

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to interact with enzymes that are involved in the metabolism of nitrogen-containing heterocycles, such as pyrrolidine . These interactions often involve the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. For example, the presence of the pyrrolidine ring in the compound can enhance its binding affinity to certain enzymes, thereby modulating their activity .

Cellular Effects

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine has been shown to influence various cellular processes and functions. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the compound can modulate the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses . Additionally, the compound’s interaction with metabolic enzymes can alter cellular metabolism, affecting the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its breakdown and utilization . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can be influenced by its binding affinity to certain proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments .

Subcellular Localization

The subcellular localization of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects on cellular function . These localization patterns can influence the compound’s activity and its interactions with other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of piperidine with ethyl chloroformate to introduce the ethoxy group, followed by the addition of pyrrolidine-2-carboxylic acid under appropriate conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Comparación Con Compuestos Similares

- Pyrrolidine-2-carboxylic acid derivatives

- Ethyl piperidinecarboxylate

- Piperidine-2,5-diones

Comparison: 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is unique due to the presence of both ethoxy and pyrrolidine-2-carbonyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it a valuable compound for research and development .

Actividad Biológica

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine can be represented as follows:

- Molecular Formula : C_{12}H_{18}N_{2}O_{2}

- Molecular Weight : 222.29 g/mol

This compound features a piperidine ring, which is known for its diverse biological activities, including neuropharmacological effects and potential anticancer properties.

Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activity. A study highlighted that certain piperidine compounds showed improved cytotoxicity against cancer cell lines compared to standard treatments like bleomycin. The mechanism involved apoptosis induction in hypopharyngeal tumor cells, suggesting that 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine might share similar properties .

Neuropharmacological Effects

Piperidine derivatives are also recognized for their neuroactive properties. In particular, compounds containing a piperidine moiety have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The incorporation of the pyrrolidine group in this compound may enhance its brain penetration and efficacy as a dual inhibitor .

The biological activity of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is likely mediated through several pathways:

- Inhibition of Enzymatic Activity : By inhibiting AChE and BuChE, this compound could improve cholinergic transmission, which is often impaired in neurodegenerative conditions.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.

- Interaction with Protein Targets : The structural characteristics allow for potential interactions with various protein targets involved in cancer progression and neurodegeneration.

Case Study 1: Anticancer Activity

In a recent study, a series of piperidine derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with similar structural motifs to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate the effects of oxidative stress, thus preserving neuronal integrity .

Data Summary

Propiedades

IUPAC Name |

(4-ethoxypiperidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-2-16-10-5-8-14(9-6-10)12(15)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGTUCYXMBVCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.